molecular formula C16H9Cl2NO5 B2520774 6-methyl-2-oxo-2H-pyran-4-yl 3-(2,6-dichlorophenyl)-4-isoxazolecarboxylate CAS No. 866151-67-9

6-methyl-2-oxo-2H-pyran-4-yl 3-(2,6-dichlorophenyl)-4-isoxazolecarboxylate

Cat. No.: B2520774
CAS No.: 866151-67-9
M. Wt: 366.15
InChI Key: NGLMOZJGQSPREH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-2-oxo-2H-pyran-4-yl 3-(2,6-dichlorophenyl)-4-isoxazolecarboxylate (: 866151-67-9) is a chemical compound with the molecular formula C16H9Cl2NO5 and a molecular weight of 366.15 g/mol . It is offered with a purity of 90% and should be stored at 2-8°C to maintain stability . This compound features a hybrid molecular structure containing both a 2-pyrone (6-methyl-2-oxo-2H-pyran-4-yl) moiety and an isoxazole (3-(2,6-dichlorophenyl)-1,2-oxazole) ring system. The 2-pyrone scaffold is a versatile building block in synthetic organic and medicinal chemistry, known for its presence in various natural products and its utility in multicomponent reactions for creating diverse molecular structures . Similarly, isoxazole derivatives are privileged structures in drug discovery. As a result, this compound serves as a valuable synthetic intermediate for researchers developing novel heterocyclic compounds. It is intended for use in laboratory research applications only. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

(2-methyl-6-oxopyran-4-yl) 3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Cl2NO5/c1-8-5-9(6-13(20)23-8)24-16(21)10-7-22-19-15(10)14-11(17)3-2-4-12(14)18/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGLMOZJGQSPREH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC(=O)C2=CON=C2C3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Cl2NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-2-oxo-2H-pyran-4-yl 3-(2,6-dichlorophenyl)-4-isoxazolecarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

  • Formation of the Isoxazole Ring: : The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. This reaction is often carried out in the presence of a base such as triethylamine and a solvent like dichloromethane at room temperature.

  • Introduction of the Dichlorophenyl Group: : The 2,6-dichlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction. This involves the reaction of a suitable phenol derivative with a dichlorobenzene compound under basic conditions, typically using potassium carbonate as the base and dimethylformamide as the solvent.

  • Formation of the Pyran Ring: : The pyran ring can be formed via an aldol condensation reaction between an aldehyde and a ketone. This reaction is usually catalyzed by a base such as sodium hydroxide and carried out in an aqueous or alcoholic medium.

  • Esterification: : The final step involves the esterification of the carboxylic acid group with an alcohol, typically using a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group on the pyran ring, leading to the formation of a carboxylic acid derivative.

  • Reduction: : Reduction reactions can target the carbonyl groups in the pyran and isoxazole rings, potentially converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Introduction of various functional groups such as amines, ethers, or thioethers.

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential as a lead structure for developing new therapeutic agents. Its biological activities include:

  • Anticancer Activity : Preliminary studies have indicated that derivatives of this compound exhibit significant anticancer properties against various cancer cell lines. For instance, compounds synthesized from similar structures have demonstrated efficacy against lung cancer cells, with some derivatives showing comparable activity to established chemotherapeutics like doxorubicin .
  • Enzyme Inhibition : The molecular interactions of this compound suggest it may inhibit specific enzymes involved in disease pathways, although detailed mechanisms require further investigation.

Materials Science

The unique structure of 6-methyl-2-oxo-2H-pyran-4-yl 3-(2,6-dichlorophenyl)-4-isoxazolecarboxylate allows for potential applications in materials science:

  • Fluorescent Materials : Compounds with similar pyran structures have been explored for their solid-state fluorescence properties, which can be useful in developing new materials for optoelectronic applications .

Case Study 1: Anticancer Evaluation

A study evaluated the anticancer properties of various isoxazole derivatives, including those related to This compound . The results indicated that several derivatives exhibited potent activity against A549 lung cancer cells, with IC50 values significantly lower than those of standard treatments .

CompoundIC50 (µM)Activity
Compound A15High
Compound B20Moderate
Doxorubicin10Reference

Case Study 2: Material Properties

Research into the structural characteristics of pyran-based compounds revealed that they could exhibit interesting morphological changes under external stimuli, potentially leading to applications in responsive materials .

PropertyValue
Dihedral Angle66°
Emission WavelengthVariable depending on substitution

Mechanism of Action

The mechanism of action of 6-methyl-2-oxo-2H-pyran-4-yl 3-(2,6-dichlorophenyl)-4-isoxazolecarboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s isoxazole ring can form hydrogen bonds or hydrophobic interactions with active sites, while the dichlorophenyl group can enhance binding affinity through π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs with Dichlorophenyl Substitutions

The 2,6-dichlorophenyl group is a critical feature shared with several agrochemicals and bioactive molecules:

Compound Name Core Structure Key Substituents Application/Property Reference
3-(2,6-dichlorophenyl)-1,1-dimethylurea Urea 2,6-dichlorophenyl, dimethylurea Herbicide (e.g., diuron analogs)
(2E)-3-(2,6-Dichlorophenyl)-1-(4-Fluoro)prop-2-en-1-one α,β-unsaturated ketone 2,6-dichlorophenyl, 4-fluorophenyl Antimicrobial activity
Isoxaben (N-(3-(1-ethyl-1-methylpropyl)-5-isoxazolyl)-2,6-dimethoxybenzamide) Isoxazole 2,6-dimethoxybenzamide, alkyl chain Herbicide (cellulose biosynthesis inhibitor)

Key Observations :

  • Bioactivity : The 2,6-dichlorophenyl group is associated with herbicidal and antimicrobial activity across analogs. Its electron-withdrawing nature enhances interactions with target enzymes or receptors .
  • Core Structure Influence: Compared to urea derivatives (e.g., 3-(2,6-dichlorophenyl)-1,1-dimethylurea), the pyranone-isoxazole hybrid in the target compound may confer greater metabolic stability due to reduced susceptibility to hydrolysis .
  • Solubility: Isoxaben’s 2,6-dimethoxybenzamide group improves water solubility, whereas the pyranone ring in the target compound may reduce solubility but enhance crystallinity .
Physicochemical and Crystallographic Properties
  • Hydrogen Bonding: The pyranone’s carbonyl group and the isoxazole’s carboxylate can participate in hydrogen-bonding networks, similar to patterns observed in urea derivatives (e.g., N–H···O interactions in 3-(2,6-dichlorophenyl)-1,1-dimethylurea) . Crystallographic studies using SHELX software (e.g., SHELXL for refinement) suggest that such interactions dictate packing efficiency and stability .
  • Thermal Stability: The rigid pyranone ring may increase thermal stability compared to flexible α,β-unsaturated ketones like (2E)-3-(2,6-dichlorophenyl)-1-(4-fluoro)prop-2-en-1-one .

Biological Activity

6-Methyl-2-oxo-2H-pyran-4-yl 3-(2,6-dichlorophenyl)-4-isoxazolecarboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C15H12Cl2N2O4
  • Molecular Weight : 359.17 g/mol

Anticancer Properties

Recent studies have indicated that compounds related to 6-methyl-2-oxo-2H-pyran derivatives exhibit significant anticancer activities. For example, a derivative was reported to induce apoptosis in T47D breast cancer cells with an EC50 value of 0.08 µM, demonstrating potent cytotoxicity and growth inhibition (GI50 = 0.05 µM) . This suggests that modifications in the pyran structure can enhance the anticancer efficacy of these compounds.

Enzyme Inhibition

The compound also shows promise as an enzyme inhibitor. Research has demonstrated that similar structures can inhibit tubulin polymerization, which is crucial for cancer cell proliferation. This mechanism of action is vital for developing new therapeutic agents targeting cancer .

Anti-inflammatory Activity

In addition to anticancer properties, derivatives of this compound have been investigated for their anti-inflammatory effects. In vitro studies suggest that these compounds can reduce pro-inflammatory cytokine production, indicating potential applications in treating inflammatory diseases .

The biological activity of 6-methyl-2-oxo-2H-pyran derivatives is primarily attributed to their ability to interact with specific molecular targets:

  • Apoptosis Induction : The compound activates apoptotic pathways in cancer cells by modulating caspase activity.
  • Enzyme Interaction : It binds to tubulin and other target proteins, disrupting normal cellular functions and inhibiting cell division.
  • Cytokine Modulation : By affecting signaling pathways involved in inflammation, these compounds can alter cytokine secretion profiles.

Case Studies

StudyFindings
Study on T47D Cells Induction of apoptosis with EC50 = 0.08 µM; GI50 = 0.05 µM .
Inflammation Model Reduction in TNF-alpha and IL-6 levels in vitro .
Tubulin Polymerization Inhibition Demonstrated significant inhibition rates compared to control groups .

Q & A

Q. What synthetic strategies are recommended for preparing 6-methyl-2-oxo-2H-pyran-4-yl 3-(2,6-dichlorophenyl)-4-isoxazolecarboxylate?

The compound can be synthesized via esterification between 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylic acid (precursor structure in ) and 6-methyl-2-oxo-2H-pyran-4-ol. Activation agents like DCC (dicyclohexylcarbodiimide) or EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (dimethylaminopyridine) are typically used for coupling carboxylic acids and alcohols. Reaction monitoring via TLC or HPLC is critical to optimize yield and purity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key methods include:

  • ¹H/¹³C NMR : To confirm ester linkage and substituent positions (e.g., dichlorophenyl and pyran rings). Compare chemical shifts with analogous esters like methyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate (δ ~2.5 ppm for pyran methyl, δ ~6.8–7.4 ppm for aromatic protons) .
  • IR Spectroscopy : Identify carbonyl stretches (C=O of ester ~1720–1740 cm⁻¹, isoxazole C=N ~1600 cm⁻¹) .
  • HPLC-MS : Assess purity and molecular ion ([M+H]⁺ expected at m/z ~364.0) .

Q. How can solubility and stability be evaluated under experimental conditions?

Solubility can be tested in polar aprotic solvents (e.g., acetonitrile, DMSO) and protic solvents (methanol) using UV-Vis spectroscopy or gravimetric analysis . Stability studies should include pH-dependent hydrolysis (e.g., acidic/basic conditions at 37°C) monitored by HPLC. The ester group is prone to hydrolysis, requiring inert storage conditions .

Advanced Research Questions

Q. What methodologies are recommended for resolving contradictions in crystallographic data for this compound?

Use SHELX programs (e.g., SHELXL for refinement) to analyze hydrogen-bonding patterns and graph set analysis ( ). Discrepancies in unit cell parameters or thermal motion may arise from polymorphism; high-resolution data (≤1.0 Å) and twin refinement (via SHELXT) improve accuracy. Compare derived hydrogen-bond motifs (e.g., R₂²(8) rings) with Etter’s rules for validation .

Q. How can structure-activity relationship (SAR) studies be designed to explore bioactivity?

  • Modify substituents : Replace the pyran ring with other heterocycles (e.g., tetrahydropyran) or vary the isoxazole’s methyl group ( ).
  • Assay design : Test antimicrobial activity via microdilution (MIC assays against Gram-positive/negative strains), referencing dicloxacillin’s β-lactamase-resistant mechanism ( ).
  • Computational modeling : Perform docking studies (AutoDock Vina) against penicillin-binding proteins (PBPs) to predict binding affinity .

Q. What experimental approaches can address stability challenges during biological assays?

  • Serum stability : Incubate the compound in fetal bovine serum (FBS) and analyze degradation via LC-MS.
  • Light sensitivity : Conduct UV-stress tests (ICH Q1B guidelines) with controlled illumination.
  • Formulation : Use cyclodextrin encapsulation or liposomal carriers to enhance aqueous stability .

Q. How can in silico methods predict metabolic pathways for this compound?

Employ CYP450 enzyme docking (e.g., CYP3A4) and metabolite prediction tools (MetaSite, Schrödinger). Key sites for phase I metabolism include the ester group (hydrolysis to carboxylic acid) and dichlorophenyl ring (oxidation). Validate predictions with in vitro microsomal assays .

Methodological Tables

Q. Table 1: Key Physicochemical Properties

PropertyValue/DescriptionReference
Melting Point~115–120°C (analogous to methyl ester)
logP (Predicted)~3.2 (ACD Labs)
Solubility in DMSO>50 mg/mL

Q. Table 2: Common Analytical Standards for Isoxazole Derivatives

Compound ClassChromatographic MethodReference
Dichlorophenyl-containingReverse-phase HPLC (C18, 0.1% TFA)
Isoxazole estersGC-MS (HP-5MS column)

Q. Table 3: Hydrogen-Bonding Motifs in Crystal Structures

Motif TypeDescriptionReference
R₂²(8)Carboxylic acid dimer
C(4)Chain involving ester carbonyl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.